
2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)-
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Overview
Description
2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene-2-carboxylic acid, which can be synthesized by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The amino-pyridine moiety can be introduced through a series of substitution reactions, often involving the use of reagents such as lithium diisopropylamide (LDA) for deprotonation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes amidation reactions with primary or secondary amines. This is a critical reaction for generating bioactive derivatives.
Key Data:
Mechanism :
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Acid activation via TiCl₄ or DCC forms a reactive intermediate (e.g., acyl chloride or mixed anhydride).
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Nucleophilic attack by amines yields amides.
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Reductive amination (using phenylsilane/Zn(OAc)₂) converts carboxylic acids directly to amines via in-situ amide reduction .
Esterification Reactions
The carboxylic acid can be esterified under acidic or basic conditions.
Key Data:
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Na₂CO₃, DMF, iodomethane | Methyl 5-formylthiophene-2-carboxylate | 62–88% | |
Pyridine, ethanol | Methyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate | 60% |
Notes :
-
Methylation with iodomethane in DMF is efficient for ester synthesis.
-
Hydroxylamine hydrochloride in ethanol forms oxime derivatives from aldehydes (if present) .
Reactivity of the Amino Group
The 6-amino group on the pyridine ring participates in acylation and protection/deprotection reactions.
Example:
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Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.
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Protection : Boc (tert-butyloxycarbonyl) groups are commonly used to protect amines during synthesis.
Mechanistic Insight :
-
Amino groups in heterocycles like pyridine are less nucleophilic than aliphatic amines due to aromatic ring electron-withdrawing effects. Activation with bases (e.g., Et₃N) may be required.
Cross-Coupling Reactions
The pyridine and thiophene rings may undergo Suzuki–Miyaura coupling if halogenated precursors are used.
Key Data (Analogous Systems):
Substrate | Coupling Partner | Catalyst | Yield | Source |
---|---|---|---|---|
Bromothiophene-carboxylic acid | Aryl boronic acid | Pd(PPh₃)₄ | 48–72% |
Limitations :
-
The amino group may require protection to prevent coordination with metal catalysts.
Acid/Base Behavior and Solubility
-
The carboxylic acid (pKa ~2.5–3.0) and pyridine amino group (pKa ~4.5–5.5) influence solubility.
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Under basic conditions (pH >7), the compound forms water-soluble carboxylate salts .
Biological Activity and Derivatives
While not directly studied for this compound, structurally related thiophene-pyridine hybrids show:
Scientific Research Applications
-
Anticancer Research :
- Recent studies have demonstrated that thiophene derivatives exhibit notable anticancer properties. For instance, compounds related to 2-thiophenecarboxylic acid have shown effective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Activity :
- The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of thiophene can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .
- Antioxidant Properties :
Case Study 1: Anticancer Efficacy
A study focused on a series of thiophene derivatives, including 2-thiophenecarboxylic acid analogs, assessed their anticancer efficacy using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for drug development .
Case Study 2: Antibacterial Activity
In another investigation, the antibacterial activity of various thiophene derivatives was tested against multiple bacterial strains. The study found that modifications to the thiophene ring structure enhanced antibacterial potency, with some compounds demonstrating effectiveness comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a carboxylic acid group on the thiophene ring.
3-Methyl-2-thiophenecarboxylic acid: Another analog with a methyl group on the thiophene ring.
Uniqueness
2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is unique due to the presence of both a thiophene ring and a substituted pyridine ring
Biological Activity
2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 239.31 g/mol
- CAS Number : 897095-14-6
Antimicrobial Activity
Research has shown that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on various 2-thiophenecarboxylic acid derivatives demonstrated their effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in various studies. One notable study indicated that compounds similar to 2-thiophenecarboxylic acid could inhibit the proliferation of cancer cell lines, with IC50 values ranging from 24.57 to 58.20 μM. This suggests that these compounds may interact with cellular pathways involved in cancer progression .
Herbicidal Activity
The herbicidal activity of thiophene derivatives has also garnered attention. A study reported that certain thiophene compounds effectively inhibited the growth of specific plant species, indicating potential applications in agricultural herbicides. The mechanism of action appears to involve interference with photosynthesis and protein synthesis in plants .
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiophene carboxylic acids showed promising results against common pathogens, highlighting the structure-activity relationship that enhances their efficacy .
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with thiophene derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
- Herbicidal Effects : Field trials indicated that thiophene-based herbicides effectively controlled weed populations without significant toxicity to crops, making them viable alternatives to traditional herbicides .
Properties
CAS No. |
887201-30-1 |
---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-(6-amino-4-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-6-4-10(12)13-5-7(6)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
OTTYXSJTJWTWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N |
Origin of Product |
United States |
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